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Compound of Interest

Compound Name: (L)-Suberyl Carnitine

CAS No.: 102636-81-7

Cat. No.: B600082

Get Quote

Abstract: This document provides a comprehensive technical guide for the definitive analytical

identification of (L)-Suberyl Carnitine. Intended for researchers, scientists, and professionals

in drug development and metabolomics, this guide moves beyond simple procedural lists to

explain the causality behind methodological choices. We detail field-proven protocols for Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance

(NMR) Spectroscopy, establishing a self-validating system for structural confirmation and purity

assessment.

Introduction: The Significance of (L)-Suberyl
Carnitine
(L)-Suberyl Carnitine, also known as Suberoyl-L-carnitine, is a dicarboxylic medium-chain

acylcarnitine.[1] Acylcarnitines are fundamental to cellular energy metabolism. Their primary

role is to facilitate the transport of fatty acids from the cytoplasm into the mitochondrial matrix

for β-oxidation, the process that breaks down fatty acids to produce energy.[1][2] (L)-Suberyl
Carnitine is specifically the ester of L-carnitine and suberic acid (a C8 dicarboxylic acid).
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The analytical identification of specific acylcarnitines like (L)-Suberyl Carnitine is critical for

several reasons:

Metabolic Research: Studying its concentration in biological matrices can provide insights

into the dynamics of fatty acid oxidation and mitochondrial function.[2][3]

Biomarker Discovery: Aberrant levels of specific acylcarnitines are indicative of various

inborn errors of metabolism, such as fatty acid oxidation disorders (FAODs).[2][4] Therefore,

accurate identification is a cornerstone of diagnostic and prognostic research.

Drug Development: Pharmaceutical research may involve modulating fatty acid metabolism,

making the precise quantification of acylcarnitines essential for evaluating drug efficacy and

mechanism of action.

This guide provides the necessary standards and protocols to ensure the unambiguous and

reproducible identification of (L)-Suberyl Carnitine.

Physicochemical Properties & Handling
A pure, well-characterized analytical standard is the foundation of any identification workflow.

The properties of (L)-Suberyl Carnitine are summarized below.

Property Value Source

Chemical Name

(2R)-3-Carboxy-2-[(7-carboxy-

1-oxoheptyl)oxy]-N,N,N-

trimethyl-1-propanaminium

[5]

Molecular Formula C₁₅H₂₇NO₆ [3][6]

Molecular Weight 317.38 g/mol [3][5][6]

CAS Number 102636-81-7 [3][5][7]

InChI Key
YVWVEIPYMGBQPE-

GFCCVEGCSA-N
[3][5][7]

Appearance Solid / Crystalline Powder [7][8]

Storage Temperature -20°C for long-term stability [7]
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Handling and Stability: (L)-Suberyl Carnitine, like many carnitine derivatives, can be

hygroscopic.[8][9] To ensure long-term stability and prevent degradation, the analytical

standard should be stored in a tightly sealed container at -20°C.[7] When preparing solutions, it

is advisable to allow the container to equilibrate to room temperature before opening to

minimize moisture absorption. Aqueous stock solutions should be freshly prepared for best

results, though short-term storage at 2-8°C is acceptable.[9]

Core Analytical Methodologies
The definitive identification of (L)-Suberyl Carnitine relies on a combination of a high-

resolution separation technique and two highly specific detection methods. The combination of

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides quantitative

data and molecular fragmentation patterns, while Nuclear Magnetic Resonance (NMR) offers

unambiguous structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is the cornerstone of modern acylcarnitine analysis due to its exceptional sensitivity

and specificity.[2][3] The liquid chromatography component separates (L)-Suberyl Carnitine
from other isomers and matrix components, while the tandem mass spectrometer provides

definitive mass-based identification and fragmentation information.

The Causality of Derivatization: While direct analysis is possible, acylcarnitines are often

derivatized to improve their chromatographic behavior and ionization efficiency.

Butylation: Esterification with butanol improves retention on reversed-phase columns and

enhances electrospray ionization. However, the acidic conditions required can cause

hydrolysis of the acylcarnitine ester, artificially inflating free carnitine levels and leading to

inaccurate quantification.[3][10]

Pentafluorophenacyl (PFP) Esters: Derivatization with reagents like pentafluorophenacyl

trifluoromethanesulfonate is a superior alternative. This reaction is rapid, complete, and does

not cause significant hydrolysis.[3][10][11] The resulting PFP esters are stable and well-

suited for LC-MS/MS analysis.[3]
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The Logic of Tandem MS: Tandem mass spectrometry (MS/MS) is crucial for distinguishing

acylcarnitines from other molecules. For acylcarnitines, a common strategy is a precursor ion

scan or Multiple Reaction Monitoring (MRM). Acylcarnitines share a characteristic

fragmentation pattern: upon collision-induced dissociation (CID), they readily lose a neutral

trimethylamine group (C₃H₉N, mass 59) and often produce a prominent fragment ion at m/z 85.

By specifically monitoring for parent ions that generate these fragments, high selectivity is

achieved.[3]
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Caption: Workflow for LC-MS/MS identification of (L)-Suberyl Carnitine.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b600082/docs?utm_src=pdf-body-img#application-note-protocol-definitive-identification-of-l-suberyl-carnitine
https://www.benchchem.com/product/b600082/docs?utm_src=pdf-body#application-note-protocol-definitive-identification-of-l-suberyl-carnitine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600082?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS/MS is excellent for detection and quantification, NMR spectroscopy provides the

gold standard for absolute structural confirmation. ¹H NMR spectroscopy gives detailed

information about the chemical environment of each hydrogen atom in the molecule, allowing

for verification of the carnitine backbone and the suberoyl acyl chain.

The key diagnostic signals in the ¹H NMR spectrum of (L)-Suberyl Carnitine dissolved in D₂O

are:

A sharp singlet around 3.2 ppm corresponding to the nine equivalent protons of the

trimethylammonium group (-N⁺(CH₃)₃).

A multiplet around 4.5 ppm for the methine proton (-CH-) to which the suberoyl group is

esterified.

A series of multiplets for the methylene protons (-CH₂-) of both the carnitine backbone and

the C8 suberoyl chain.

Comparing the obtained spectrum to that of a certified reference standard and known spectra

of L-carnitine provides definitive structural proof.[12][13]

Experimental Protocols
The following protocols are designed to be self-validating. Successful execution requires

adherence to good laboratory practices and the use of a certified (L)-Suberyl Carnitine
analytical standard for comparison.

Protocol 1: Identification by UHPLC-MS/MS
Objective: To confirm the molecular weight and characteristic fragmentation pattern of (L)-
Suberyl Carnitine and assess its purity.

Materials:

(L)-Suberyl Carnitine analytical standard (e.g., lithium salt).[7]

Isotopically labeled internal standard, e.g., Suberoyl-L-carnitine-(N-methyl-d3).
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HPLC-grade water, acetonitrile, and formic acid.

Calibrated analytical balance and volumetric flasks.

1. Sample Preparation:

Prepare a 1 mg/mL primary stock solution of (L)-Suberyl Carnitine standard in HPLC-grade
water.
Prepare a corresponding stock solution of the internal standard.
Create a working solution by diluting the primary stock to a final concentration of 1-10 µg/mL
in the initial mobile phase composition (e.g., 95% Mobile Phase A). Spike with the internal
standard.

2. Instrumentation & Conditions:

System: A UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
Ionization Source: Electrospray Ionization (ESI), positive mode.

LC Parameter Condition

Column
C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8

µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient
5% B to 95% B over 8 minutes, hold 2 min, re-

equilibrate

Flow Rate 0.3 mL/min

Column Temp. 40°C

Injection Volume 5 µL
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MS Parameter Setting

Ionization Mode ESI Positive

Scan Type Multiple Reaction Monitoring (MRM)

Capillary Voltage 3.5 kV

Source Temp. 120°C

Desolvation Temp. 350°C

MRM Transition 1
318.2 → 85.1 (Precursor [M+H]⁺ →

Characteristic Fragment)

MRM Transition 2
318.2 → 60.1 (Precursor [M+H]⁺ →

Trimethylamine Fragment)

Internal Standard 321.2 → 85.1 (For d3-methyl labeled standard)

3. Data Analysis & Expected Results:

A single, sharp chromatographic peak should be observed at a specific retention time.

The signal for this peak must correspond to the pre-defined MRM transitions (318.2 → 85.1

and 318.2 → 60.1).

The purity can be estimated by the area percentage of the main peak relative to any impurity

peaks in the total ion chromatogram. The result should match the purity stated on the

certificate of analysis for the standard (e.g., ≥93.0% by HPLC).[7]

Precursor Ion [M+H]⁺
m/z 318.2

Collision-Induced
Dissociation (CID)

Product Ion 1
(Precursor - Acyl Chain)

m/z 85.1

Characteristic

Product Ion 2
(Loss of N(CH₃)₃)

m/z 259.2
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Click to download full resolution via product page

Caption: Principle of MS/MS fragmentation for (L)-Suberyl Carnitine.

Protocol 2: Structural Confirmation by ¹H NMR
Spectroscopy
Objective: To obtain an unambiguous structural fingerprint of (L)-Suberyl Carnitine.

Materials:

(L)-Suberyl Carnitine analytical standard (5-10 mg).

Deuterium Oxide (D₂O, 99.9 atom % D).

NMR tubes.

1. Sample Preparation:

Accurately weigh 5-10 mg of the (L)-Suberyl Carnitine standard directly into a clean, dry
vial.
Add approximately 0.6-0.7 mL of D₂O.
Vortex until the solid is completely dissolved.
Transfer the solution to a 5 mm NMR tube.

2. Instrumentation & Acquisition:

System: 400 MHz (or higher) NMR Spectrometer.
The following are typical acquisition parameters. These may need to be optimized based on
the specific instrument.
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NMR Parameter Setting

Solvent D₂O

Temperature 298 K (25°C)

Pulse Program
Standard 1D proton with water suppression

(e.g., presaturation)

Spectral Width ~12 ppm

Number of Scans 16 to 64 (depending on concentration)

Relaxation Delay 2.0 s

3. Data Analysis & Expected Chemical Shifts:

Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3

Hz.

Reference the spectrum using the residual HDO peak at ~4.79 ppm.

The observed signals should correlate with the expected structure.

Proton Assignment Expected δ (ppm) Multiplicity Integration

-N⁺(CH₃)₃ ~3.2 Singlet 9H

-N⁺-CH₂- ~3.4 Multiplet 2H

-CH₂-CH(O-Acyl)- ~4.5 Multiplet 1H

-CH₂-COO⁻ ~2.5 Multiplet 2H

Acyl Chain Protons 1.3 - 2.4 Multiplets 12H

Conclusion: A Self-Validating Approach
The definitive identification of (L)-Suberyl Carnitine is achieved by integrating data from

orthogonal analytical techniques. The LC-MS/MS protocol confirms the correct mass, a

characteristic fragmentation pattern, and high purity via a single chromatographic peak. The ¹H
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NMR protocol provides an indisputable confirmation of the molecular structure. When

performed with a certified analytical standard, this combined workflow constitutes a robust, self-

validating system essential for achieving scientific integrity in metabolomics, clinical testing,

and drug development research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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